molecular formula C9H13BrN2OS B6897041 1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea

1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea

Cat. No.: B6897041
M. Wt: 277.18 g/mol
InChI Key: KLEOGOJBHLGFSM-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea is an organic compound that features a thiophene ring substituted with a bromine atom and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylamine and methyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography until completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The bromine atom can be replaced with a hydroxyl group using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: 1-[(5-Hydroxythiophen-2-yl)methyl]-1-ethyl-3-methylurea.

    Reduction: 1-[(Thiophen-2-yl)methyl]-1-ethyl-3-methylurea.

    Substitution: 1-[(5-Iodothiophen-2-yl)methyl]-1-ethyl-3-methylurea.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the urea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Bromothiophen-2-yl)methyl]-1-methylurea: Similar structure but lacks the ethyl group, leading to different chemical properties and reactivity.

    1-[(5-Chlorothiophen-2-yl)methyl]-1-ethyl-3-methylurea:

    1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-phenylurea: Phenyl group instead of methyl group, affecting its binding properties and biological activity.

Uniqueness

1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea is unique due to the combination of the bromine-substituted thiophene ring and the urea moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2OS/c1-3-12(9(13)11-2)6-7-4-5-8(10)14-7/h4-5H,3,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEOGOJBHLGFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(S1)Br)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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